An In-Depth Technical Guide to Ethyl 2-Chloro-3,3-difluorobutanoate (CAS 83124-53-2)
An In-Depth Technical Guide to Ethyl 2-Chloro-3,3-difluorobutanoate (CAS 83124-53-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 2-chloro-3,3-difluorobutanoate, a fluorinated organic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features, arising from the interplay of chlorine and fluorine substituents, offer a versatile platform for the introduction of fluorine-containing moieties into complex molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1]
Molecular Structure and Spectroscopic Profile
Ethyl 2-chloro-3,3-difluorobutanoate possesses the chemical formula C₆H₉ClF₂O₂. The molecule features a chiral center at the C-2 position, bearing a chlorine atom, and a difluorinated methyl group at the C-3 position. This combination of functionalities makes it a valuable and reactive intermediate for further chemical transformations.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and predictive algorithms to provide an expected analytical profile. These predictions are crucial for reaction monitoring and structural confirmation.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of ethyl 2-chloro-3,3-difluorobutanoate offer a detailed fingerprint of its atomic connectivity and chemical environment. Computational methods, particularly Density Functional Theory (DFT), have been shown to predict NMR chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR.[2][3] For ¹⁹F NMR, DFT methods like ωB97XD with an appropriate basis set can provide predictions with a root-mean-square error of around 3.57 ppm.[4][5][6]
Table 1: Predicted NMR Spectroscopic Data for Ethyl 2-chloro-3,3-difluorobutanoate
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ¹H NMR | ~4.3 | Quartet (q) | J(H,H) ≈ 7.1 | -O-CH ₂-CH₃ |
| ~4.5 | Doublet of Quartets (dq) | J(H,F) ≈ 12, J(H,H) ≈ 7.2 | -CH (Cl)- | |
| ~1.8 | Triplet of Doublets (td) | J(H,F) ≈ 18, J(H,H) ≈ 7.2 | -CF₂-CH ₃ | |
| ~1.3 | Triplet (t) | J(H,H) ≈ 7.1 | -O-CH₂-CH ₃ | |
| ¹³C NMR | ~165 | Singlet (s) | - | C =O |
| ~120 | Triplet (t) | J(C,F) ≈ 245 | -C F₂- | |
| ~63 | Singlet (s) | - | -O-C H₂-CH₃ | |
| ~58 | Doublet (d) | J(C,F) ≈ 20 | -C H(Cl)- | |
| ~18 | Triplet (t) | J(C,F) ≈ 25 | -CF₂-C H₃ | |
| ~14 | Singlet (s) | - | -O-CH₂-C H₃ | |
| ¹⁹F NMR | ~ -110 | Quartet of Doublets (qd) | J(F,H) ≈ 18, J(F,H) ≈ 12 | -CF ₂- |
Predicted data is based on established chemical shift ranges and coupling constant principles. Actual experimental values may vary depending on the solvent and other experimental conditions.[7]
1.1.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of ethyl 2-chloro-3,3-difluorobutanoate is expected to show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak).[8] The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and neutral losses.[9]
Predicted Fragmentation Pathways:
-
Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the [M - 45]⁺ ion.
-
Loss of chlorine radical (•Cl): Leading to the [M - 35]⁺ ion.
-
Loss of a methyl radical (•CH₃): From the butanoate chain, resulting in the [M - 15]⁺ ion.
-
Cleavage of the C-C bond between C2 and C3: This can lead to various fragment ions depending on where the charge resides.
-
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the ester group could lead to the loss of ethene (C₂H₄).
The analysis of these fragments provides valuable information for confirming the molecular structure.[10][11]
Synthesis and Reactivity
Proposed Synthetic Protocol: Halogenation of a Difluoroalkenoate Precursor
A plausible and efficient route involves the conjugate addition of a chloride source to an α,β-unsaturated difluoroester precursor, such as ethyl 3,3-difluorobut-2-enoate. This method leverages the electrophilic nature of the double bond, activated by the electron-withdrawing ester and difluoromethyl groups.
Experimental Protocol: Synthesis of Ethyl 2-chloro-3,3-difluorobutanoate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3,3-difluorobut-2-enoate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of a chloride source, such as hydrogen chloride (as a solution in a compatible solvent or bubbled as a gas), and add it dropwise to the stirred solution of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-chloro-3,3-difluorobutanoate.
Caption: Proposed workflow for the synthesis of ethyl 2-chloro-3,3-difluorobutanoate.
Reactivity Profile
The reactivity of ethyl 2-chloro-3,3-difluorobutanoate is characterized by the presence of multiple functional groups. The ester can undergo hydrolysis, transesterification, and reduction. The chlorine atom at the α-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing a wide range of functionalities. The difluoromethyl group is generally stable but can influence the reactivity of adjacent positions through its strong electron-withdrawing inductive effect. This electronic effect can also activate the α-proton for deprotonation under suitable basic conditions, allowing for further functionalization at the C-2 position.
Applications in Drug Development and Agrochemical Synthesis
Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to organic molecules.[15][16] Ethyl 2-chloro-3,3-difluorobutanoate serves as a versatile building block for the synthesis of more complex fluorinated molecules.[17][18]
The introduction of a difluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to improved binding affinity with biological targets. The lipophilicity of a molecule can also be fine-tuned by the incorporation of fluorine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific examples of marketed drugs derived directly from ethyl 2-chloro-3,3-difluorobutanoate are not widely documented, its structural motifs are present in various biologically active compounds. Its utility lies in its potential as a starting material or intermediate in the synthesis of novel therapeutic agents and crop protection chemicals. The combination of a reactive chlorine handle and the influential difluoromethyl group makes it an attractive scaffold for medicinal and agricultural chemists.[17][18]
Caption: Role as a versatile building block in synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-chloro-3,3-difluorobutanoate. Based on the safety data sheets (SDS) of structurally similar compounds like ethyl fluoroacetate and ethyl chlorodifluoroacetate, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is advisable to avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental exposure, immediate medical attention should be sought. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Ethyl 2-chloro-3,3-difluorobutanoate is a valuable and versatile fluorinated building block with considerable potential for applications in drug discovery and agrochemical development. Its unique molecular architecture provides multiple sites for chemical modification, enabling the synthesis of a diverse range of complex fluorinated molecules. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational understanding to support further exploration and application of this promising chemical intermediate.
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